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Compound of Interest

Compound Name: S14-95

Cat. No.: B15575123 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the bioactivity of S14-95, a novel JAK/STAT

pathway inhibitor, with other compounds derived from Penicillium species. The information is

compiled from various studies to facilitate an objective assessment of S14-95's therapeutic

potential.

Introduction to S14-95
S14-95 is a novel compound isolated from a Penicillium species, later reclassified as

Aspergillus similanensis. It has been identified as a potent inhibitor of the Janus kinase/signal

transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway is a

critical component of the cellular response to cytokines, and its dysregulation is implicated in

various inflammatory diseases and cancers. S14-95 exerts its effects by inhibiting the

phosphorylation of STAT1α, a key step in the activation of the pathway.[1]

Efficacy of S14-95: Quantitative Data
The inhibitory activities of S14-95 have been quantified in several key assays that demonstrate

its potential as an anti-inflammatory agent.
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Assay Cell Line Stimulus
IC50 /

Concentration
Reference

IFN-γ-mediated

SEAP Reporter

Gene Expression

HeLa S3 IFN-γ 5.4 - 10.8 µM [1]

COX-2 and iNOS

Protein

Expression

J774 Mouse

Macrophages
LPS/IFN-γ

10.8 µM

(inhibition)
[1]

STAT1α

Phosphorylation
- -

Inhibition

Observed
[1]

p38 MAP Kinase

Activation
- -

Inhibition

Observed
[1]

Comparative Efficacy of Other Penicillium-Derived
Compounds
The genus Penicillium is a rich source of structurally diverse secondary metabolites with a wide

range of biological activities. For a comparative perspective, the anti-inflammatory efficacy of

several other Penicillium-derived compounds is presented below. It is important to note that the

experimental conditions in the cited studies may differ, which should be taken into account

when making direct comparisons.

Anti-inflammatory and Cytotoxic Penicillium-Derived
Compounds
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Compound
Source

Organism

Biological

Activity

Assay

Details

IC50 /

Activity
Reference

Penicillitone

Penicillium

purpurogenu

m

Cytotoxic

A549,

HepG2,

MCF-7 cell

lines

5.57 µM, 4.44

µM, 5.98 µM
[2]

Anti-

inflammatory
IL-6 inhibition

96.6%

inhibition at 5

µM

[2]

Penicisteroid

s (E, G, H, C,

A)

Penicillium

granulatum

Antiproliferati

ve

12 different

cancer cell

lines

~5 µM [2]

Auransterol

Penicillium

aurantiacobru

nneum

Cytotoxic

HT-29

colorectal

adenocarcino

ma cell line

9.8 µM [2]

Peniokaramin

e

Penicillium

sp. LSH-3-1
Cytotoxic A549 cell line

53.43%

inhibition at

50 µM

[3]

Talaroenamin

e

Penicillium

sp.
Cytotoxic K562 cell line 2.2 µM [3]

Chrysoride A

P.

chrysogenum

LD-201810

Cytotoxic

HepG2 and

HeLa cell

lines

28.9 µM and

35.6 µM
[3]

Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and

replication of the presented data.

IFN-γ-Mediated SEAP Reporter Gene Assay
This assay is used to screen for inhibitors of the IFN-γ signaling pathway.
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Cell Line: HeLa S3 cells stably transfected with a secreted alkaline phosphatase (SEAP)

reporter gene under the control of an IFN-γ responsive promoter.

Protocol:

Seed the reporter cells in 96-well plates and allow them to adhere.

Pre-incubate the cells with various concentrations of the test compound (e.g., S14-95) for

a specified period.

Stimulate the cells with a constant concentration of human IFN-γ.

Incubate the plates for a period sufficient to allow for reporter gene expression (e.g., 24-48

hours).

Collect the cell culture supernatant.

Measure the SEAP activity in the supernatant using a colorimetric or chemiluminescent

substrate.

Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of

the IFN-γ-induced SEAP expression.

Inhibition of COX-2 and iNOS Expression (Western Blot)
This method quantifies the protein levels of COX-2 and iNOS in macrophages.

Cell Line: J774 mouse macrophages or RAW 264.7 cells.

Protocol:

Culture the macrophage cells in appropriate plates.

Pre-treat the cells with different concentrations of the test compound.

Stimulate the cells with lipopolysaccharide (LPS) and/or IFN-γ to induce the expression of

COX-2 and iNOS.

After an incubation period (e.g., 18-24 hours), lyse the cells to extract total proteins.
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Determine the protein concentration of each lysate using a standard method (e.g., BCA

assay).

Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or

nitrocellulose).

Probe the membrane with primary antibodies specific for COX-2, iNOS, and a loading

control (e.g., β-actin).

Incubate with a suitable secondary antibody conjugated to an enzyme (e.g., HRP).

Detect the protein bands using a chemiluminescent substrate and image the blot.

Quantify the band intensities and normalize the levels of COX-2 and iNOS to the loading

control.

Inhibition of STAT1α Phosphorylation (Western Blot)
This assay determines the effect of a compound on the activation of STAT1.

Protocol:

Treat the cells (e.g., HeLa S3 or macrophages) with the test compound for a designated

time.

Stimulate the cells with IFN-γ for a short period (e.g., 15-30 minutes) to induce STAT1

phosphorylation.

Lyse the cells and perform Western blotting as described above.

Use primary antibodies that specifically recognize the phosphorylated form of STAT1α

(e.g., anti-phospho-STAT1 Tyr701) and an antibody for total STAT1α as a control.

Analyze the results to determine the change in the ratio of phosphorylated STAT1α to total

STAT1α.

Nitric Oxide (NO) Production Assay (Griess Assay)
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This colorimetric assay measures the accumulation of nitrite, a stable breakdown product of

NO, in the cell culture medium.

Protocol:

Plate macrophage cells (e.g., RAW 264.7) in a 96-well plate.

Pre-treat the cells with the test compounds.

Stimulate the cells with LPS to induce iNOS and subsequent NO production.

After 24 hours of incubation, collect the cell culture supernatant.

Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the

supernatant.

Incubate in the dark at room temperature for 10-15 minutes to allow for color development.

Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate

reader.

Quantify the nitrite concentration by comparing the absorbance to a standard curve of

sodium nitrite.

Signaling Pathway and Experimental Workflow
Diagrams
To visually represent the mechanisms and processes described, the following diagrams are

provided.
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Caption: Inhibition of the JAK/STAT signaling pathway by S14-95.
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Caption: A generalized workflow for assessing the anti-inflammatory efficacy of test

compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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